(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
The compound (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule that features a pyridazine ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Piperidine and Piperazine Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step would involve coupling the different ring systems together using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
The compound (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1-(6-Phenylpyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone
- (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone
Uniqueness
The presence of the methoxy group in (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone may confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.
Properties
IUPAC Name |
[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-25-12-14-26(15-13-25)22(28)18-4-3-11-27(16-18)21-10-9-20(23-24-21)17-5-7-19(29-2)8-6-17/h5-10,18H,3-4,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYCXFIEOKNNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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